molecular formula C16H14O3 B088967 Ethyl 4-benzoylbenzoate CAS No. 15165-27-2

Ethyl 4-benzoylbenzoate

Cat. No.: B088967
CAS No.: 15165-27-2
M. Wt: 254.28 g/mol
InChI Key: OTYJRBJRMVNCQV-UHFFFAOYSA-N
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Description

Ethyl 4-benzoylbenzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is commonly used in various chemical applications. The compound is characterized by its ester functional group, which is formed by the reaction of benzoic acid with ethanol. This compound is known for its stability and versatility in chemical reactions.

Scientific Research Applications

Ethyl 4-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.

Future Directions

Future research could focus on the synthesis and applications of Ethyl 4-benzoylbenzoate, as well as its potential uses in various fields. For instance, similar compounds have been used in the synthesis of a wide variety of aromatic azoles . Additionally, Benzyl benzoate has been used as a topical treatment for scabies and lice .

Mechanism of Action

Target of Action

Ethyl 4-benzoylbenzoate, also known as 4-Carboethoxybenzophenone, is a compound that has been studied for its potential use as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of sensation in the local area.

Mode of Action

Local anesthetics like this compound act by binding to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of sensation in the local area without affecting consciousness .

Biochemical Pathways

It is known that the compound’s action involves the interruption of sodium ion channels, which are crucial for the propagation of nerve impulses . This interruption can affect various downstream effects, including the transmission of pain signals.

Pharmacokinetics

It is known that local anesthetics are typically designed to have a rapid onset and a duration of action that is sufficient for the required procedure . The bioavailability of these compounds can be influenced by factors such as the site of administration and the presence of vasoconstrictors, which can slow absorption and prolong the duration of action .

Result of Action

The primary result of this compound’s action is a loss of sensation in the local area where it is applied, due to its ability to block the conduction of nerve impulses . This makes it potentially useful for procedures requiring local anesthesia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-benzoylbenzoate can be synthesized through the esterification of 4-benzoylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-benzoylbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-benzoylbenzyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-Benzoylbenzoic acid.

    Reduction: 4-Benzoylbenzyl alcohol.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-benzoylbenzoate can be compared with other similar compounds such as:

    Ethyl benzoate: A simpler ester with a similar structure but lacking the benzoyl group.

    Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.

    Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in different applications such as a topical treatment for scabies.

Uniqueness

This compound is unique due to its specific structure, which includes both an ester and a benzoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJRBJRMVNCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341202
Record name Ethyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15165-27-2
Record name Ethyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzoylbenzoic acid (20 g, 88.4 mmole), toluene (5 mL), p-toluenesulfonic acid (1 g) and ethanol (20 mL) was refluxed for 12 hours, cooled, washed with 5% sodium carbonate, and neutralized by water wash. The organic layer was dried over anhydrous magnesium sulfate and concentrated to obtain 22 g ethyl 4-benzoylbenzoate in a yield 90.5%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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